N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide features a triazolo[4,5-d]pyrimidine core, a 3,4-dimethoxyphenyl substituent, and a benzodioxol-acetamide moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O6/c1-30-14-6-4-13(8-16(14)31-2)27-20-19(24-25-27)21(29)26(10-22-20)9-18(28)23-12-3-5-15-17(7-12)33-11-32-15/h3-8,10H,9,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLJLVUXOVMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Dimethoxyphenyl Group: The dimethoxyphenyl group is prepared by methylation of a phenol derivative using dimethyl sulfate in the presence of a base.
Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is formed through a multi-step process involving the condensation of an appropriate amine with a triazole derivative, followed by cyclization and oxidation steps.
Coupling of the Fragments: The final step involves coupling the benzodioxole ring, the dimethoxyphenyl group, and the triazolopyrimidine core through an acylation reaction using acetic anhydride and a suitable catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific substituents on the aromatic rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Core Structure Variations
The triazolo-pyrimidine core distinguishes the target compound from analogs like thiazolo[3,2-a]pyrimidines (e.g., ’s 11a-b). Thiazolo-pyrimidines exhibit lower molecular weights (e.g., 386 for 11a) and distinct electronic properties due to sulfur incorporation, which may influence metabolic stability and target binding .
Substituent Effects
Physicochemical Properties
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural components:
- Benzodioxole Moiety : Known for its role in various biological activities.
- Triazolopyrimidine Core : Associated with a range of pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It could modulate receptor activity linked to various physiological responses.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown:
- Inhibition of Tumor Growth : In vitro studies demonstrated significant inhibition of cancer cell lines.
- Induction of Apoptosis : The compound triggers apoptotic pathways in malignant cells.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest:
- Broad-spectrum Activity : It displays activity against various bacterial strains and fungi.
Study 1: Anticancer Efficacy
A study involving the treatment of MCF-7 breast cancer cells with the compound showed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Evaluation
In another evaluation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests effective antimicrobial potential.
Data Tables
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the triazolopyrimidine core followed by functionalization with the benzodioxole and dimethoxyphenyl groups. Key steps include:
- Cyclocondensation : Formation of the triazolopyrimidine scaffold using precursors like 3,4-dimethoxyphenylacetic acid and triazole derivatives under reflux conditions with acetic anhydride and sodium acetate as catalysts .
- Acetamide coupling : Reaction of the core structure with activated benzodioxole intermediates (e.g., chloroacetyl chloride) in polar aprotic solvents like DMF, using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical. Purity (>95%) is validated via HPLC and TLC monitoring at each step .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : H and C NMR confirm the integration of protons and carbons in the triazolopyrimidine core, benzodioxole, and dimethoxyphenyl groups. For example, the methoxy protons (δ 3.8–3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm) are key identifiers .
- IR spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-O-C in benzodioxole) validate functional groups .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to the triazole and pyrimidine moieties .
Q. How can researchers design initial biological activity screening assays?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values calculated to assess cytotoxicity. Include positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. The triazolopyrimidine core is known to interact with ATP-binding pockets .
- Solubility and stability : Use LC-MS to monitor compound integrity in PBS or cell culture media over 24–48 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Solvent selection : Replace DMF with acetonitrile or THF to reduce side reactions. Evidence suggests THF improves yield by 15–20% in similar triazolopyrimidine syntheses .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) for cyclocondensation steps. In one study, ZnCl reduced reaction time from 12 h to 6 h .
- Flow chemistry : Implement continuous flow reactors for acetamide coupling steps, which enhance reproducibility and scalability (reported 90% yield at 100 g scale in related systems) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents systematically (e.g., replace 3,4-dimethoxyphenyl with 4-fluorophenyl) and compare bioactivity. For example, a 4-fluorophenyl analog showed 3-fold higher kinase inhibition in a VEGFR2 assay .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes. The dimethoxyphenyl group’s orientation in the hydrophobic pocket correlates with IC values .
- Pharmacophore mapping : Identify critical moieties (e.g., triazolopyrimidine core) using Schrödinger’s Phase. Remove non-essential groups (e.g., benzodioxole methyl) to reduce molecular weight without losing activity .
Q. How can researchers resolve contradictions in spectral data or bioassay results?
- Dynamic NMR studies : Detect rotational isomers or tautomers (e.g., triazole ring puckering) that cause split peaks. Variable-temperature NMR (25–60°C) can coalesce signals .
- Bioassay replication : Repeat enzyme assays with fresh stock solutions to rule out degradation. For example, a 10% DMSO stock stored at -20°C retained activity for 1 week, but activity dropped 30% after 2 weeks .
- X-ray crystallography : Resolve ambiguous NOE correlations by obtaining a single-crystal structure. A related triazolopyrimidine compound’s crystal structure confirmed a planar core critical for target binding .
Q. What methodologies identify the compound’s primary biological targets?
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates. MS/MS identifies targets (e.g., identification of tubulin as a target in a similar benzodioxole derivative) .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). The compound’s IC against ABL1 (12 nM) suggests potential in CML research .
- CRISPR-Cas9 knockout : Knock out suspected targets (e.g., EGFR) in cell lines and assess resistance. A 5-fold increase in IC after EGFR knockout confirmed target engagement in a lung cancer model .
Q. How can stability in biological matrices be assessed for pharmacokinetic studies?
- Plasma stability : Incubate compound (1 µM) in human plasma at 37°C. Sample at 0, 1, 2, 4, 8, 24 h and quantify via LC-MS/MS. A half-life <2 h may require prodrug derivatization .
- Microsomal metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Metabolites (e.g., O-demethylation products) are identified via UPLC-QTOF. CYP3A4 is often responsible for triazolopyrimidine oxidation .
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation products; e.g., the benzodioxole group is susceptible to acid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
